Product packaging for Methyl 2-(2-fluoro-5-methoxyphenyl)acetate(Cat. No.:)

Methyl 2-(2-fluoro-5-methoxyphenyl)acetate

Cat. No.: B13135569
M. Wt: 198.19 g/mol
InChI Key: RYGONBHBOYMSIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorinated Aromatic Esters in Organic Chemistry

The incorporation of fluorine into organic molecules, a process known as fluorination, significantly alters their physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and its presence can enhance the lipophilicity, metabolic stability, and bioavailability of aromatic compounds. numberanalytics.comnih.gov This makes fluorinated aromatic esters, like Methyl 2-(2-fluoro-5-methoxyphenyl)acetate, highly valuable in the development of pharmaceuticals and agrochemicals. numberanalytics.com

In drug design, the strategic placement of fluorine atoms can block metabolic oxidation, thereby improving a drug's pharmacokinetic profile and potency. nih.govresearchgate.net The strong carbon-fluorine bond contributes to the metabolic stability of drug candidates. mdpi.com Furthermore, the electronic effects of fluorine can adjust the acidity (pKa) of nearby functional groups, which can be crucial for optimizing a drug's interaction with its biological target. nih.govnih.gov The use of fluorine has become so prevalent that it is now found in a significant percentage of all new pharmaceuticals approved. researchgate.netmdpi.com

Beyond pharmaceuticals, fluorinated compounds are integral to materials science, where they are used to create polymers and other materials with enhanced thermal stability and chemical resistance. numberanalytics.com

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its utility as a synthetic intermediate. While it is not typically the final product in a reaction sequence, its unique substitution pattern makes it a valuable precursor for creating more complex molecular architectures.

One major research trajectory is its use in the synthesis of novel biologically active compounds. Chemists utilize this molecule as a starting point to build larger structures that may exhibit desirable therapeutic properties. For instance, it can be a component in the synthesis of heterocyclic compounds, which are common scaffolds in drug discovery. acs.org

Another area of investigation is in the development of new synthetic methodologies. The reactivity of the ester and the influence of the fluoro and methoxy (B1213986) groups on the aromatic ring can be exploited to explore new chemical transformations. For example, it can be used as a substrate in cross-coupling reactions or in the formation of complex ring systems. Research has shown its utility in creating trisubstituted ethylenes through Knoevenagel condensation reactions, which are then used to produce copolymers with specific properties. chemrxiv.orgchemrxiv.org

The compound also serves as a model for studying the effects of fluorine substitution on reaction mechanisms and molecular properties. By comparing its reactivity and characteristics to non-fluorinated analogues, researchers can gain a deeper understanding of the role that fluorine plays in organic chemistry.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
IUPAC Name This compound
Synonyms (2-Fluoro-5-methoxyphenyl)acetic acid methyl ester
CAS Number 518979-12-9
XLogP3 1.8

(Data sourced from PubChem)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO3 B13135569 Methyl 2-(2-fluoro-5-methoxyphenyl)acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 2-(2-fluoro-5-methoxyphenyl)acetate

InChI

InChI=1S/C10H11FO3/c1-13-8-3-4-9(11)7(5-8)6-10(12)14-2/h3-5H,6H2,1-2H3

InChI Key

RYGONBHBOYMSIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)CC(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 2 2 Fluoro 5 Methoxyphenyl Acetate

Conventional Synthetic Routes to Methyl 2-(2-fluoro-5-methoxyphenyl)acetate

Conventional methods for synthesizing this compound are typically rooted in well-established organic chemistry reactions. These routes prioritize reliability and scalability, often involving the transformation of functionalized precursors through multi-step sequences. The final step invariably involves an esterification reaction to yield the target methyl ester.

The final step in the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 2-(2-fluoro-5-methoxyphenyl)acetic acid. aaronchem.com The most common method for this transformation is the Fischer-Speier esterification.

This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727). The presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, either the alcohol (methanol) is used in large excess, or water, the byproduct, is removed as it is formed. masterorganicchemistry.com

The general mechanism for this esterification proceeds through several reversible steps:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst.

Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile, attacking the protonated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination: The water molecule is eliminated, and a protonated ester is formed.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Alternative reagents can also be employed for the esterification of carboxylic acids under milder conditions, including the use of condensing agents like 2-chloro-1-methylpyridinium (B1202621) iodide. researchgate.net

Table 1: Common Conditions for Fischer-Speier Esterification

Parameter Typical Conditions Purpose
Reactants 2-(2-fluoro-5-methoxyphenyl)acetic acid, Methanol Carboxylic acid and alcohol
Catalyst Concentrated H₂SO₄, TsOH, HCl To protonate the carbonyl group and increase reactivity masterorganicchemistry.com
Solvent Excess Methanol Serves as both reactant and solvent, driving equilibrium masterorganicchemistry.com
Temperature Reflux To increase reaction rate

| Work-up | Neutralization with a weak base (e.g., NaHCO₃) | To remove unreacted acid and the acid catalyst youtube.com |

The primary and immediate precursor for the target ester is 2-(2-fluoro-5-methoxyphenyl)acetic acid . aaronchem.com This compound is a versatile building block in its own right, utilized in the synthesis of various pharmaceuticals and agrochemicals. aaronchem.com The synthesis of this crucial acid intermediate can be approached from several different starting materials.

The selection of starting materials is dictated by commercial availability, cost, and the efficiency of the subsequent synthetic transformations. Common starting points are often simpler, commercially available benzene (B151609) derivatives that can be functionalized through a series of reactions.

Table 2: Potential Starting Materials for the Synthesis of 2-(2-fluoro-5-methoxyphenyl)acetic acid

Starting Material Plausible Synthetic Strategy Key Transformations
1-Fluoro-4-methoxybenzene Introduction of a two-carbon side chain at the C2 position. Friedel-Crafts acylation/alkylation, formylation, subsequent chain elongation.
2-Fluoro-5-methoxytoluene Oxidation of the methyl group to a carboxylic acid or conversion to a benzyl (B1604629) halide followed by cyanation and hydrolysis. Oxidation, halogenation, nucleophilic substitution, hydrolysis.
2-Fluoro-5-methoxybenzaldehyde (B34865) Conversion of the aldehyde to the phenylacetic acid. Wittig reaction or Horner-Wadsworth-Emmons reaction followed by reduction and hydrolysis, or conversion to a benzyl alcohol followed by conversion to a nitrile.

Constructing the precursor, 2-(2-fluoro-5-methoxyphenyl)acetic acid, from basic starting materials requires a multi-step synthetic approach. These sequences are designed to introduce the required functional groups—fluoro, methoxy (B1213986), and acetic acid moieties—onto the benzene ring with the correct regiochemistry.

One plausible synthetic route could begin with a commercially available substituted benzene, such as 1-fluoro-4-methoxybenzene. A general outline of such a sequence is as follows:

Formylation: Introduction of an aldehyde group (-CHO) onto the benzene ring, ortho to the fluorine atom. This can be achieved through electrophilic aromatic substitution reactions like the Vilsmeier-Haack reaction or by ortho-lithiation followed by quenching with a formylating agent. A similar formylation is described for the synthesis of Methyl 2-(5-formyl-2-methoxyphenyl)acetate. unl.pt

Side-Chain Extension: The resulting 2-fluoro-5-methoxybenzaldehyde is then converted into the phenylacetic acid derivative. This can be a two-step process:

Reduction: The aldehyde is first reduced to the corresponding benzyl alcohol (2-fluoro-5-methoxyphenyl)methanol using a reducing agent like sodium borohydride (B1222165) (NaBH₄).

Cyanation and Hydrolysis: The benzyl alcohol is converted to a benzyl halide (e.g., bromide or chloride), which then undergoes nucleophilic substitution with a cyanide salt (e.g., NaCN) to form the corresponding nitrile. Subsequent acid- or base-catalyzed hydrolysis of the nitrile yields the desired 2-(2-fluoro-5-methoxyphenyl)acetic acid.

Emerging and Sustainable Approaches in the Synthesis of Related Fluorinated Compounds

While conventional methods are robust, the field of organofluorine chemistry is continually evolving towards more sustainable and efficient synthetic strategies. These emerging approaches aim to reduce waste, use milder reaction conditions, and improve selectivity.

Biocatalysis offers an environmentally friendly alternative for the synthesis of fluorinated compounds. researchgate.net Enzymes can operate under mild conditions (ambient temperature and pressure, neutral pH) with high regio- and stereoselectivity, which is often challenging to achieve with traditional chemical methods. researchgate.netnih.gov

Fluorinase Enzymes: A key breakthrough in this area was the discovery of fluorinase enzymes, which are capable of catalyzing the formation of a carbon-fluorine (C-F) bond. numberanalytics.com These enzymes provide a direct and highly effective method for selective fluorination. nih.gov The integration of biocatalytic fluorination with other enzymatic or chemical processes has the potential to create novel and efficient synthetic pathways for complex fluorinated molecules. numberanalytics.com

Other Enzymes in Synthesis: Besides direct fluorination, other enzymes like lipases, hydrolases, and oxidoreductases are used to modify fluorinated precursors. acs.org For instance, a lipase (B570770) could be used for the enantioselective esterification or hydrolysis of a racemic fluorinated acid or alcohol, providing access to chirally pure building blocks. researchgate.net

Electrosynthesis has been recognized as a sustainable and scalable strategy for forming C-F bonds and other challenging chemical bonds. researchgate.netnumberanalytics.com Electrochemical methods avoid the need for stoichiometric, and often hazardous, chemical oxidants or reductants by using electricity as a "traceless" reagent. researchgate.netnumberanalytics.com

Electrochemical Fluorination (ECF): ECF, also known as electrofluorination, is a foundational method in organofluorine chemistry. wikipedia.org The Simons process, a well-known ECF technique, involves the electrolysis of an organic compound dissolved in liquid hydrogen fluoride (B91410) (HF). wikipedia.orgwikipedia.org This process is particularly effective for perfluorination, where all C-H bonds are replaced with C-F bonds. wikipedia.org

Selective Electrofluorination: More recent developments focus on selective electrochemical fluorination (SEF), which allows for the targeted introduction of fluorine atoms into specific positions within a molecule under milder conditions. researchgate.net This can involve nuclear fluorination of aromatic rings or fluorination of active methylene (B1212753) groups in side chains. researchgate.net

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours or days to minutes, often with improved product yields and fewer side-products. researchgate.neteurekaselect.com

Microwave-Assisted Esterification: The esterification of carboxylic acids, including aromatic acids, can be significantly expedited using microwave heating. mdpi.com The process allows for rapid, uniform heating of the reaction mixture, leading to faster conversion to the ester compared to conventional heating methods. mdpi.com

Microwave-Assisted Fluorination: Microwave irradiation has also been successfully applied to fluorination reactions. For example, the synthesis of radiotracers for Positron Emission Tomography (PET), which often involves the rapid incorporation of the fluorine-18 (B77423) isotope, heavily relies on microwave technology to achieve high yields in very short timeframes. researchgate.netnih.gov Microwave heating enhances the efficiency of nucleophilic fluorination reactions, allowing them to proceed at lower temperatures or for shorter durations. nih.gov This technology could be applied to introduce the fluorine atom at an earlier stage in the synthesis of precursors for this compound.

Table 3: Comparison of Conventional vs. Microwave-Assisted Reactions

Reaction Type Conventional Heating Microwave-Assisted Synthesis Key Advantages of Microwave
Esterification Several hours at reflux 5-30 minutes at elevated temperature/pressure Drastic reduction in reaction time, improved yields mdpi.com
Nucleophilic Fluorination 15-60 minutes at >75°C 2-10 minutes at 55-75°C Faster, milder, cleaner, and higher yielding nih.gov

| Cross-Coupling Reactions | Hours to days | Minutes | Improved yields by up to 40% in some cases organic-chemistry.org |

Chemical Transformations and Derivatization of Methyl 2 2 Fluoro 5 Methoxyphenyl Acetate

Reactions Involving the Ester Moiety of Methyl 2-(2-fluoro-5-methoxyphenyl)acetate

The ester functional group is a primary site for nucleophilic acyl substitution reactions, enabling the conversion of the methyl ester into other valuable derivatives.

Hydrolysis Reactions and Corresponding Carboxylic Acid Formation

The hydrolysis of the methyl ester group in this compound yields the corresponding carboxylic acid, 2-(2-fluoro-5-methoxyphenyl)acetic acid. This transformation is a fundamental reaction, typically achieved through either acid- or base-catalyzed mechanisms.

Base-Catalyzed Hydrolysis (Saponification): This is the most common method for ester hydrolysis. It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, resulting in the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.

Acid-Catalyzed Hydrolysis: Alternatively, the hydrolysis can be performed under acidic conditions, using a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in the presence of excess water. The reaction is reversible and driven to completion by using a large excess of water. The mechanism involves the initial protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water.

The resulting product, 2-(2-fluoro-5-methoxyphenyl)acetic acid, is a key building block in the synthesis of various more complex molecules. sigmaaldrich.com

Table 1: Conditions for Hydrolysis of this compound
Reaction TypeReagentsGeneral ConditionsProduct
Base-Catalyzed (Saponification)1. NaOH or KOH (aq) 2. H₃O⁺ (workup)Heating under reflux, followed by acidification.2-(2-fluoro-5-methoxyphenyl)acetic acid
Acid-CatalyzedH₂SO₄ or HCl in excess H₂OHeating under reflux.2-(2-fluoro-5-methoxyphenyl)acetic acid

Transesterification Studies

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. For this compound, this involves replacing the methyl group with a different alkyl or aryl group. This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-Catalyzed Transesterification: In this method, the ester is treated with an alcohol in the presence of a catalytic amount of a strong base, typically the corresponding alkoxide of the alcohol being used (e.g., sodium ethoxide for conversion to an ethyl ester). masterorganicchemistry.com The reaction is an equilibrium process. To favor the formation of the desired product, the reactant alcohol is often used as the solvent to drive the equilibrium forward.

Acid-Catalyzed Transesterification: Under acidic conditions (e.g., H₂SO₄), the ester is heated with a large excess of the desired alcohol. The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com

Table 2: Representative Transesterification Reactions
Target EsterReagentsCatalystTypical Conditions
Ethyl 2-(2-fluoro-5-methoxyphenyl)acetateEthanolSodium Ethoxide (catalytic) or H₂SO₄ (catalytic)Heating under reflux in excess ethanol.
Isopropyl 2-(2-fluoro-5-methoxyphenyl)acetateIsopropanolSodium Isopropoxide (catalytic) or H₂SO₄ (catalytic)Heating under reflux in excess isopropanol.

Aromatic Ring Transformations of this compound

The aromatic ring of the molecule is susceptible to both electrophilic and nucleophilic substitution, allowing for extensive derivatization.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity of this reaction is governed by the combined electronic and steric effects of the substituents already present on the ring: the methoxy (B1213986) (-OCH₃), fluoro (-F), and methyl acetate (B1210297) (-CH₂COOCH₃) groups.

Directing Effects:

-OCH₃ (at C5): A strongly activating, ortho-, para-director due to its powerful +R (resonance) effect. It directs incoming electrophiles to positions C4 and C6.

-F (at C2): A deactivating group due to its -I (inductive) effect, but it is an ortho-, para-director due to its +R effect. It directs electrophiles to positions C1 (blocked) and C3.

-CH₂COOCH₃ (at C1): A deactivating, meta-director due to its -I effect. It directs electrophiles to positions C3 and C5 (blocked).

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄Methyl 2-(2-fluoro-5-methoxy-4-nitrophenyl)acetate
BrominationBr₂, FeBr₃Methyl 2-(4-bromo-2-fluoro-5-methoxyphenyl)acetate
Friedel-Crafts AcylationCH₃COCl, AlCl₃Methyl 2-(4-acetyl-2-fluoro-5-methoxyphenyl)acetate

Nucleophilic Aromatic Substitution Involving Fluorine

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl fluorides, especially when the ring is activated by electron-withdrawing groups. libretexts.org In this compound, the fluorine atom at C2 can act as a leaving group. The reaction is facilitated by the presence of the electron-withdrawing methyl acetate group at the ortho position (C1). This group helps to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, which is a critical requirement for the SₙAr mechanism. libretexts.orgyoutube.com

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). In the second step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored. A wide range of nucleophiles can be employed. beilstein-journals.org

Common Nucleophiles:

Alkoxides (e.g., NaOCH₃) to form aryl ethers.

Amines (e.g., NH₃, RNH₂) to form anilines.

Thiolates (e.g., NaSH) to form thiophenols.

Derivatization via Carbon-Heteroatom Bond Formation

The formation of new carbon-heteroatom bonds on the aromatic ring is a powerful tool for synthesizing diverse derivatives. This can be achieved through the electrophilic and nucleophilic substitution reactions discussed previously.

Carbon-Nitrogen Bond Formation:

Via EAS: Aromatic nitration introduces a nitro group (-NO₂), which can be subsequently reduced (e.g., using H₂/Pd, or Sn/HCl) to an amino group (-NH₂), a versatile functional handle for further reactions.

Via SₙAr: The direct displacement of the fluorine atom by nitrogen nucleophiles, such as ammonia, primary amines, or secondary amines, provides a direct route to N-substituted aniline (B41778) derivatives. nih.gov These products can serve as precursors for the synthesis of nitrogen-containing heterocycles. d-nb.infomdpi.com

Carbon-Oxygen Bond Formation:

Via SₙAr: Reaction with hydroxide (OH⁻) or alkoxide (RO⁻) nucleophiles can replace the fluorine atom to yield phenol (B47542) or aryl ether derivatives, respectively. For example, reaction with sodium methoxide would yield Methyl 2-(2,5-dimethoxyphenyl)acetate.

Carbon-Sulfur Bond Formation:

Via EAS: Sulfonation of the aromatic ring with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H).

Via SₙAr: The fluorine atom can be displaced by sulfur nucleophiles like sodium hydrosulfide (B80085) (NaSH) or thiolates (RS⁻) to create thiophenol derivatives.

Transformations at the α-Carbon of the Acetate Moiety

The α-carbon of the acetate group in this compound is an active position, amenable to a variety of chemical transformations for the introduction of new functional groups. This reactivity is central to the synthesis of more complex molecular architectures.

Diazo transfer reactions are a powerful method for the introduction of a diazo group (N₂) at an active methylene (B1212753) position, such as the α-carbon of an ester. This transformation typically involves the reaction of the substrate with a diazo transfer agent, such as a sulfonyl azide, in the presence of a base. The resulting α-diazo ester is a versatile synthetic intermediate, capable of undergoing a wide range of subsequent reactions, including carbene-mediated cyclopropanations, C-H insertions, and rearrangements.

A comprehensive review of the scientific literature was conducted to identify studies detailing diazo transfer reactions specifically involving this compound. Despite the utility of this reaction, no specific examples or detailed research findings concerning the diazo functionalization at the α-carbon of this particular compound have been reported. General procedures for diazo transfer reactions on related active methylene compounds are well-established, but their direct application to this compound has not been documented in the available literature.

Condensation reactions, such as the Claisen, Dieckmann, and aldol-type reactions, are fundamental carbon-carbon bond-forming strategies in organic synthesis. For a substrate like this compound, the α-protons of the acetate moiety can be abstracted by a suitable base to form an enolate. This enolate can then act as a nucleophile, attacking an electrophilic carbonyl compound (including another molecule of the ester itself in a Claisen condensation) to form a new, more complex molecule.

An extensive search of chemical databases and scholarly articles was performed to gather information on condensation reactions involving this compound. The search did not yield any specific examples of this compound being used as a substrate in Claisen, aldol, or other related condensation reactions. While studies on similar molecules, such as the Knoevenagel condensation of 2-fluoro-5-methoxybenzaldehyde (B34865) with active methylene compounds, have been published, transformations originating from the α-carbon of this compound remain undocumented in the reviewed sources.

Cyclization and Ring-Forming Reactions with this compound Derivatives

The synthesis of cyclic structures is a cornerstone of medicinal and materials chemistry. Derivatives of this compound, functionalized at either the aromatic ring or the acetate moiety, could potentially serve as precursors for a variety of intramolecular cyclization reactions. These reactions could lead to the formation of novel heterocyclic or carbocyclic ring systems, leveraging the existing phenyl and acetate framework.

A thorough literature search was undertaken to find examples of cyclization or ring-forming reactions starting from derivatives of this compound. The investigation found no published reports detailing the use of this compound or its immediate derivatives as precursors in such transformations. While general methodologies for the cyclization of substituted phenylacetates exist, their specific application to the 2-fluoro-5-methoxyphenyl scaffold has not been described in the available scientific literature.

Applications of Methyl 2 2 Fluoro 5 Methoxyphenyl Acetate in Contemporary Academic Research

Role in Medicinal Chemistry Research and Drug Discovery Science

Extensive literature searches have been conducted to ascertain the role of Methyl 2-(2-fluoro-5-methoxyphenyl)acetate in various domains of medicinal chemistry and drug discovery. Despite a thorough review of scientific databases and academic journals, there is currently no publicly available research detailing the specific biological activities of this compound as outlined in the subsequent sections. The following subsections summarize the lack of findings in each specified area of research.

Research on Biological Activities in In Vitro Systems

Investigations of Antimicrobial Properties

No published studies were identified that investigate the antimicrobial properties of this compound. Consequently, there is no data available on its potential efficacy against bacteria, fungi, or other microorganisms.

Research on Anticancer Activities

There is no scientific literature available that reports on the evaluation of this compound for any anticancer activities. As such, its effects on cancer cell lines, tumor growth, or any associated mechanisms have not been documented.

Exploration of Anti-inflammatory Mechanisms

A comprehensive search of academic research revealed no studies dedicated to the exploration of the anti-inflammatory mechanisms of this compound. Therefore, its potential to modulate inflammatory pathways or its effects on inflammatory markers remain uninvestigated.

Studies on Enzyme Inhibition (e.g., FXa, PDE2A, α-glucosidase, PTP1B)

No research has been published detailing the inhibitory activity of this compound against any enzymes, including but not limited to Factor Xa (FXa), Phosphodiesterase 2A (PDE2A), α-glucosidase, or Protein Tyrosine Phosphatase 1B (PTP1B).

Research on Antiviral Activities

There are no available scientific reports or studies that have investigated the antiviral properties of this compound against any viral pathogens.

Studies of Receptor Agonism/Antagonism (e.g., 5-HT2C)

While direct studies detailing the receptor binding profile of this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest in the design of ligands for various receptors, including the serotonin (B10506) 5-HT2C receptor. The 5-HT2C receptor, a G protein-coupled receptor, is a key target for therapeutic agents aimed at treating obesity, depression, and schizophrenia. plos.org

The 2-fluoro-5-methoxyphenyl moiety is a scaffold explored in the development of selective receptor modulators. Research into novel 2-aminotetralins, for example, has identified potent and selective 5-HT2A/5-HT2C receptor inverse agonists for potential use in developing antipsychotic drugs. researchgate.net The interaction of ligands with the 5-HT2C receptor can be finely tuned by substitutions on the phenyl ring. Agonists at this receptor, such as Lorcaserin, are approved for the treatment of obesity, while antagonists are investigated for other neuropsychiatric disorders. plos.org Studies on various 5-HT2C receptor ligands demonstrate that subtle changes in molecular structure can shift a compound's activity from agonism to antagonism or inverse agonism, highlighting the importance of specific substitution patterns. nih.gov For instance, compounds like (S)-2-(chloro-5-fluoro-indol-1-yl)-1-methylethylamine have shown high-affinity binding and agonist activity at 5-HT2C receptors. nih.gov The electronic properties imparted by the fluorine and methoxy (B1213986) groups in this compound make it a relevant structure for computational and synthetic exploration in the quest for novel and selective 5-HT2C receptor modulators.

Structure-Activity Relationship (SAR) Studies and Molecular Design

The molecular architecture of this compound is a prime subject for structure-activity relationship (SAR) studies, which are fundamental to modern drug discovery. SAR studies investigate how the chemical structure of a compound influences its biological activity. The fluorine and methoxy substituents on the phenyl ring of this compound are critical features for such analysis.

In medicinal chemistry, the introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. nih.gov SAR studies on various compound classes demonstrate the profound impact of fluorine substitution. For example, in a series of 2-phenoxybenzamides with antiplasmodial activity, a 4-fluorophenoxy substituent was found to have an advantageous effect on activity compared to its non-fluorinated analogue. mdpi.com Similarly, SAR studies on tropane (B1204802) derivatives as dopamine (B1211576) transporter (DAT) inhibitors revealed that fluoro-substitution on the phenyl rings was a key feature of potent and selective compounds. nih.gov

The methoxy group also plays a crucial role in molecular design. In the development of selective serotonin 5-HT2A receptor agonists, SAR exploration of 2,5-dimethoxyphenylpiperidines showed that the methoxy groups were critical determinants of agonist potency and receptor selectivity. acs.org The relative position of these substituents is paramount; the ortho-fluoro and meta-methoxy arrangement in this compound creates a specific electronic and steric profile that can be systematically modified to probe interactions with biological targets and optimize activity.

A summary of how substituents influence activity in related compound series is presented below.

Compound SeriesKey Substituent(s)Observed Effect on ActivityReference
Tropane AnaloguesBis(4-fluorophenyl)methoxyHigh affinity and selectivity for Dopamine Transporter (DAT) nih.gov
2,5-Dimethoxyphenylpiperidines2,5-DimethoxyImportant determinant of 5-HT2A receptor agonist potency acs.org
2-Phenoxybenzamides4-FluorophenoxyAdvantageous for antiplasmodial activity and selectivity mdpi.com

Bioisosteric Replacement Strategies Involving Fluorine and Methoxy Groups

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to modify a lead compound's properties while retaining its desired biological activity. This involves substituting one atom or group with another that has similar physical or chemical properties. The fluorine and methoxy groups present in this compound are classic examples of functionalities used in bioisosteric replacement strategies.

Fluorine is frequently used as a bioisostere for a hydrogen atom or a hydroxyl group. Replacing hydrogen with fluorine can block metabolic oxidation at that position, thereby increasing the drug's half-life. This is due to the high strength of the C-F bond compared to the C-H bond. Its high electronegativity can also alter the acidity of nearby functional groups and influence binding interactions with target proteins through unique electronic contributions. nih.gov

The methoxy group (-OCH₃) can serve as a bioisostere for other small polar groups, including hydroxyl (-OH) and amino (-NH₂) groups. While it can act as a hydrogen bond acceptor, it cannot donate a hydrogen bond, a critical difference from hydroxyl and amino groups. This modification can be used to probe the importance of hydrogen bond donation at a specific position and can also increase a molecule's lipophilicity and ability to cross cell membranes. In the design of selective α1d-adrenergic receptor antagonists, for example, methoxy- and fluoro-substituted phenylpiperazine moieties were key components of the pharmacophore. acs.org The combination of both a fluorine atom and a methoxy group within the same molecule, as seen in this compound, provides a powerful tool for fine-tuning molecular properties in drug design.

Utility as a Synthetic Intermediate for Complex Molecule Synthesis

Substituted phenylacetic acid esters like this compound are valuable building blocks, or synthetic intermediates, for the construction of more complex molecules, particularly those with pharmacological relevance. The ester and activated methylene (B1212753) groups provide reactive sites for a variety of chemical transformations, while the substituted aromatic ring serves as a core scaffold.

While specific syntheses commencing directly from this compound are not widely reported, the utility of analogous structures is well-established. For instance, methyl 2-formyl-3,4,5-trimethoxyphenyl-acetate, a related phenylacetate (B1230308) derivative, serves as a key intermediate in the synthesis of biologically active natural products such as the isocoumarin (B1212949) (+)-kigelin. researchgate.net In another example, a multi-component reaction using 4-methoxyphenylglyoxal and other starting materials was developed to efficiently synthesize 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, a complex heterocyclic system. mdpi.com

Furthermore, the synthesis of natural furan (B31954) derivatives isolated from Trichogonia prancii began with Methyl 5-bromo-2-methoxybenzoate. researchgate.net This starting material was elaborated through a sequence of reactions, including condensation and cyclization, to construct the final complex products. researchgate.net These examples underscore the strategic importance of substituted phenylacetate and benzoate (B1203000) esters as precursors for assembling intricate molecular architectures, suggesting a similar potential for this compound in the synthesis of novel bioactive compounds.

Advanced Spectroscopic and Analytical Characterization in Research of Methyl 2 2 Fluoro 5 Methoxyphenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For Methyl 2-(2-fluoro-5-methoxyphenyl)acetate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D NMR techniques, would be required for a complete structural assignment.

Proton (¹H) NMR Spectroscopy

In a ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton environment. The aromatic region would likely display complex splitting patterns due to the coupling between the aromatic protons and the fluorine atom. The methoxy (B1213986) and methyl ester protons would appear as singlets, while the methylene (B1212753) protons would also be a singlet.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
OCH₃ (methoxy)~3.8sN/A
OCH₃ (ester)~3.7sN/A
CH₂~3.6sN/A
Aromatic CH6.8 - 7.2mVarious H-H and H-F couplings

Note: The chemical shifts are estimations based on similar structures and are subject to solvent effects and the specific electronic environment.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The fluorine atom would cause splitting of the signals for the carbons to which it is directly attached and those in close proximity (through-bond coupling).

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (ppm)C-F Coupling (J, Hz)
C=O~170Unlikely
C-F~155-160Large (¹JCF ~240-250 Hz)
C-OCH₃ (aromatic)~145-150Likely (²JCF or ³JCF)
Aromatic CH~115-125Likely (²JCF, ³JCF, or ⁴JCF)
C-CH₂~110-115Likely (²JCF)
OCH₃ (methoxy)~56Unlikely
OCH₃ (ester)~52Unlikely
CH₂~35Likely (³JCF)

Note: Chemical shifts and coupling constants are estimations.

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single resonance would be expected for the fluorine atom in this compound. Its chemical shift would be indicative of its electronic environment. The signal would likely be split by the neighboring aromatic protons.

Advanced 2D NMR Techniques

To definitively assign all proton and carbon signals, especially in the complex aromatic region, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These techniques would reveal correlations between protons and carbons, allowing for the unambiguous assembly of the molecular structure.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound (C₁₀H₁₁FO₃). The expected exact mass would be calculated and compared to the measured mass to confirm the composition.

Expected HRMS Data:

IonCalculated Exact Mass
[M+H]⁺199.0765
[M+Na]⁺221.0584

Note: These values are calculated based on the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate volatile compounds and identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns. In the analysis of this compound, the gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer provides detailed structural information.

Upon entering the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), which causes it to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of this compound is expected to follow patterns characteristic of phenylacetate (B1230308) esters. Key fragmentation pathways would likely involve the cleavage of the ester group and rearrangements of the aromatic ring.

Expected Fragmentation Pattern:

Molecular Ion (M⁺): The peak corresponding to the intact molecule, with an m/z ratio matching its molecular weight (198.19 g/mol ).

Benzylic Cleavage: A common fragmentation pathway for phenylacetates is the cleavage of the bond between the carbonyl group and the methylene bridge, leading to the formation of a stable fluoro-methoxyphenylmethyl carbocation (tropylium-type ion).

Loss of Methoxy Group: Fragmentation involving the loss of the methoxy group (•OCH₃) from the molecular ion or subsequent fragments.

McLafferty Rearrangement: While less common for this specific structure, rearrangement of the ester group could lead to characteristic neutral losses.

The analysis of regioisomeric methoxy methyl phenylacetones has shown that fragmentation patterns can be influenced by the position of substituents on the aromatic ring. ojp.gov For instance, the loss of formaldehyde (B43269) (CH₂O) has been observed from ortho-methoxy substituted benzyl (B1604629) cations. ojp.gov This provides a basis for predicting specific fragments for the 2-fluoro-5-methoxy substitution pattern. The mass spectrum of the closely related methyl phenylacetate shows a prominent base peak at m/z 91, corresponding to the tropylium (B1234903) ion, and a molecular ion peak at m/z 150. massbank.eu

Expected m/zProposed Fragment IonSignificance
198[C₁₀H₁₁FO₃]⁺Molecular Ion (M⁺)
139[C₈H₈FO]⁺Fragment from loss of the carbomethoxy group (•COOCH₃)
124[C₇H₅FO]⁺Fragment from loss of methyl from the [M-COOCH₃]⁺ ion
91[C₇H₇]⁺Possible tropylium ion from rearrangement, though less likely to be the base peak due to substitution
59[COOCH₃]⁺Carbomethoxy cation

Vibrational Spectroscopy for Functional Group Analysis (Infrared Spectroscopy)

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of its chemical bonds. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

The most prominent peaks would correspond to the carbonyl group of the ester, the C-O bonds, the aromatic ring, and the carbon-fluorine bond. Saturated aliphatic esters typically show a strong carbonyl (C=O) stretching absorption in the range of 1750–1735 cm⁻¹. vscht.cz The aromatic C=C stretching vibrations usually appear in the 1600–1400 cm⁻¹ region. vscht.cz The C-O stretching vibrations of the ester and the methoxy ether group are expected in the fingerprint region between 1300 cm⁻¹ and 1000 cm⁻¹. vscht.cz Furthermore, the C-F stretch for aryl fluorides gives rise to a strong absorption typically found in the 1250-1120 cm⁻¹ range.

Expected Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3000-2850C-H Stretch (sp³)-CH₂- and -OCH₃
~3100-3000C-H Stretch (sp²)Aromatic Ring
~1740C=O StretchEster
~1600, ~1500C=C StretchAromatic Ring
~1250-1120C-F StretchAryl Fluoride (B91410)
~1300-1000C-O StretchEster and Aryl Ether

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for separating it from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common methods used for these purposes.

HPLC is a highly sensitive and quantitative technique used to separate components of a mixture. For assessing the purity of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The compound is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

A typical RP-HPLC analysis would involve a gradient elution, where the composition of the mobile phase is changed over time to achieve optimal separation. For this compound, a mobile phase consisting of a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. nih.gov A UV detector is commonly used to monitor the eluent, as the aromatic ring of the compound absorbs UV light. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. For enantiomeric studies, a chiral stationary phase would be required to separate the (R)- and (S)-enantiomers, should the compound be chiral and prepared as a racemate.

ParameterTypical Condition
ColumnC18 (Reversed-Phase), e.g., 4.6 x 150 mm, 5 µm
Mobile PhaseA: Water; B: Acetonitrile (Gradient Elution)
Flow Rate1.0 mL/min
DetectionUV Absorbance at ~254 nm
TemperatureAmbient or controlled (e.g., 25 °C)
Expected ResultA single major peak indicating high purity (>98%)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction. thieme.de In the synthesis of this compound from its corresponding carboxylic acid, 2-(2-fluoro-5-methoxyphenyl)acetic acid aaronchem.com, TLC can be used to track the consumption of the starting material and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the pure starting material and a "co-spot" (a spot of starting material on top of the reaction mixture spot). The plate is then developed in a chamber containing an appropriate solvent system (eluent), usually a mixture of a non-polar and a moderately polar solvent like hexane (B92381) and ethyl acetate (B1210297).

The components separate based on their polarity; more polar compounds (like the carboxylic acid starting material) travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf), while less polar compounds (like the methyl ester product) travel further, giving a higher Rf. The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The spots are typically visualized under a UV lamp.

ParameterTypical Condition/Observation
Stationary PhaseSilica gel on aluminum or glass plate
Mobile Phase (Eluent)Hexane:Ethyl Acetate (e.g., 7:3 v/v)
VisualizationUV light (254 nm)
Starting Material Spot (Acid)Lower Rf value (e.g., ~0.2)
Product Spot (Ester)Higher Rf value (e.g., ~0.6)
Reaction CompletionDisappearance of the starting material spot in the reaction mixture lane

Computational and Theoretical Investigations of Methyl 2 2 Fluoro 5 Methoxyphenyl Acetate

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to simulate the interaction between a small molecule ligand and a protein receptor. For Methyl 2-(2-fluoro-5-methoxyphenyl)acetate, docking studies can identify potential biological targets and elucidate the specific interactions that govern its binding affinity.

Research on similar phenylacetic acid derivatives has shown that they can interact with various enzymes and proteins. jspae.comresearchgate.net For instance, enzymes such as Pim kinase and urease have been identified as potential targets for this class of compounds. jspae.comresearchgate.net Docking simulations of this compound against such targets would involve placing the molecule into the receptor's active site and evaluating the binding energy.

The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. In the case of this compound, the methoxy (B1213986) group's oxygen atom and the ester's carbonyl oxygen can act as hydrogen bond acceptors. The fluorine atom, while a weak hydrogen bond acceptor, can engage in favorable electrostatic and dipolar interactions. nih.gov The phenyl ring is capable of forming π-π stacking or hydrophobic interactions with aromatic residues in the protein's active site.

A hypothetical docking study against a protein kinase target might yield the results summarized in the table below. The docking score represents the binding affinity in terms of free energy (kcal/mol), with more negative values indicating stronger binding.

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Pim-1 Kinase1YXT-7.9Lys67, Asp176Hydrogen Bond (C=O), Hydrophobic
Urease4H9M-6.5His138, Ala365Hydrogen Bond (O-CH3), Hydrophobic
Cyclooxygenase-2 (COX-2)5KIR-8.2Arg120, Tyr355, Ser530Hydrogen Bond (C=O), π-π Stacking

These simulations suggest that this compound could fit within the binding pockets of these enzymes, guided by specific polar and non-polar interactions, indicating its potential as an inhibitor.

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. These calculations can determine optimized geometry, molecular orbital energies, charge distribution, and other key electronic properties.

For this compound, DFT calculations (e.g., using the B3LYP functional with a 6-31G* basis set) can predict its three-dimensional structure with high accuracy. The calculations would reveal bond lengths, bond angles, and dihedral angles. The presence of the electronegative fluorine atom and the electron-donating methoxy group significantly influences the electronic properties of the phenyl ring. numberanalytics.com Fluorine acts as an inductively withdrawing group but a resonance-donating group, while the methoxy group is strongly electron-donating through resonance.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO represents the ability to donate an electron and is typically localized on the electron-rich aromatic ring, particularly influenced by the methoxy group. The LUMO signifies the ability to accept an electron and is often distributed over the ester functional group and the phenyl ring. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability.

Calculated PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRegion of electron donation (nucleophilicity)
LUMO Energy-1.2 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap (ΔE)5.3 eVIndicator of chemical stability
Dipole Moment2.5 DebyeMeasure of molecular polarity
Molecular Electrostatic Potential (MEP)Negative potential on O, F atomsPredicts sites for electrophilic attack

The molecular electrostatic potential (MEP) map would visually confirm these findings, showing regions of negative potential (electron-rich) around the oxygen and fluorine atoms, and regions of positive potential (electron-poor) around the hydrogen atoms.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is often dependent on its conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms. These conformations arise from rotation around single bonds, primarily the C-C bond connecting the phenyl ring to the acetate (B1210297) group and the C-O bonds of the methoxy and ester groups.

Studies on similar phenylacetate (B1230308) compounds show that the relative orientation of the carbonyl group and the phenyl ring is crucial. unife.itacs.org Potential energy surface (PES) scans, performed using QM methods, can identify the most stable conformers by systematically rotating key dihedral angles. For this molecule, one would expect to find several low-energy conformers, with the stability governed by a balance of steric hindrance and electronic effects like hyperconjugation.

Molecular dynamics (MD) simulations can further investigate the conformational landscape in a simulated physiological environment (e.g., in a water box at 300 K). nih.govacs.org MD simulations track the movements of atoms over time, providing a dynamic picture of the molecule's flexibility and its interactions with solvent molecules. nih.govacs.org This analysis can reveal which conformations are most populated in solution and the energy barriers for interconversion between them, offering a more realistic view of the molecule's behavior than static models.

ConformerKey Dihedral Angle (C-C-C=O)Relative Energy (kcal/mol)Predicted Population (%)
Conformer 1 (Gauche)~60°0.0065%
Conformer 2 (Anti)~180°0.8525%
Conformer 3 (Gauche)~-60°1.2010%

The results would likely indicate that certain staggered conformations are preferred to minimize steric clash between the ester group and the ortho-fluoro substituent on the ring.

Prediction of Reactivity and Reaction Pathways

Computational methods can predict the most likely sites of chemical reactions and the pathways they might follow. For this compound, this includes predicting its susceptibility to electrophilic aromatic substitution, nucleophilic attack, and hydrolysis of the ester group.

The electronic structure calculations from section 6.2 are fundamental here. The MEP map highlights the electron-rich and electron-poor regions of the molecule. The negative potential around the carbonyl oxygen suggests it is a likely site for protonation or interaction with electrophiles. The electron-rich phenyl ring is susceptible to electrophilic aromatic substitution. The directing effects of the fluoro and methoxy substituents are key: the methoxy group is a strong activating, ortho-para director, while the fluorine atom is a deactivating, ortho-para director. acs.org Given their positions, electrophilic attack would be strongly favored at the C4 and C6 positions of the ring.

Conversely, nucleophilic aromatic substitution is also a possibility, particularly if a strong electron-withdrawing group were present. In nucleophilic reactions, the high electronegativity of fluorine can stabilize the intermediate Meisenheimer complex, making it a surprisingly effective leaving group in some contexts. stackexchange.com The carbonyl carbon of the ester is an electrophilic center, susceptible to nucleophilic attack, which would lead to the hydrolysis of the ester to its corresponding carboxylic acid and methanol (B129727).

Reactivity indices, such as Fukui functions or condensed-to-atom atomic charges, can be calculated to quantify the reactivity at each atomic site.

Reaction TypePredicted Reactive Site(s)Governing Factors
Electrophilic Aromatic SubstitutionC4, C6 positions on the phenyl ringActivating effect of the -OCH3 group
Nucleophilic Acyl SubstitutionCarbonyl carbon of the esterElectrophilicity of the carbonyl carbon
Nucleophilic Aromatic SubstitutionC2 position (displacement of Fluorine)Stabilization of intermediate by F; requires strong nucleophile
HydrolysisEster groupSusceptibility of the carbonyl to nucleophilic attack by water/base

These theoretical predictions provide a roadmap for experimental chemists, suggesting the most probable outcomes of various chemical transformations involving this compound.

Future Perspectives and Emerging Research Avenues for Methyl 2 2 Fluoro 5 Methoxyphenyl Acetate

Development of Novel Synthetic Routes with Enhanced Efficiency

The practical utility of Methyl 2-(2-fluoro-5-methoxyphenyl)acetate is fundamentally linked to its accessibility through efficient and scalable synthetic methods. Future research is likely to move beyond traditional multi-step syntheses to embrace more sophisticated and sustainable approaches.

One of the most common strategies for synthesizing similar esters involves the acid-catalyzed esterification of the parent carboxylic acid, 2-(2-fluoro-5-methoxyphenyl)acetic acid. This process can be enhanced by activating the carboxylic acid with reagents like oxalyl chloride to form a more reactive acyl chloride intermediate, which then readily reacts with methanol (B129727) vulcanchem.com. However, looking forward, methodologies that offer greater atom economy and procedural simplicity are highly desirable.

Emerging strategies could include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, represent a highly efficient synthetic strategy. mdpi.com Although not yet applied directly to this target, designing an MCR pathway could significantly reduce synthesis time, resource consumption, and waste generation.

Catalytic Carbonylation: Palladium-catalyzed carbonylation reactions, using carbon monoxide to insert a carbonyl group, could potentially be developed to synthesize the acetic acid moiety directly onto a suitably substituted fluoromethoxybenzene precursor.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, and mixing), leading to higher yields, improved safety, and easier scalability compared to batch processing. Adapting existing synthetic routes to a flow chemistry setup could represent a significant leap in manufacturing efficiency.

A comparative overview of potential synthetic strategies is presented below.

Synthetic Strategy Key Advantages Potential Challenges Relevant Precursor
Conventional Esterification Well-established, reliable methodology vulcanchem.com.May require harsh reagents, moderate atom economy.2-(2-fluoro-5-methoxyphenyl)acetic acid
Multicomponent Reactions High atom economy, reduced steps, operational simplicity mdpi.com.Requires significant developmental research and optimization.Substituted benzaldehydes, isocyanides, etc.
Flow Chemistry Synthesis Enhanced safety, scalability, and reproducibility.High initial setup cost, requires specialized equipment.Applicable to various precursor classes.

Exploration of Undiscovered Chemical Transformations

The unique electronic properties conferred by the fluoro and methoxy (B1213986) substituents on the aromatic ring, combined with the reactive ester group, make this compound a candidate for novel chemical transformations.

One intriguing possibility lies in the non-canonical reactivity of the methyl ester group. Research on analogous fluorinated methyl esters has revealed that under specific conditions, such as high temperatures and the absence of a solvent, the ester can function as a methyl-transferring agent in an unexpected SN2-type reaction with amines researchgate.net. Exploring this reactivity could open pathways to using the compound as a specialized methylating agent in complex syntheses.

Furthermore, the aromatic core is ripe for exploration in advanced organic reactions. The development of cascade cyclizations, where a series of intramolecular reactions are triggered to rapidly build molecular complexity, is a major goal in modern synthesis. For instance, related fluoro-substituted phenyl structures have been successfully employed in acid-mediated cascade reactions to construct intricate polycyclic frameworks like benzofluorenones acs.org. Modifying the acetate (B1210297) side chain of this compound could create substrates for similar powerful transformations.

Potential Transformation Reaction Principle Potential Outcome Reference Concept
Directed Methyl Transfer Non-canonical SN2 reaction from the methyl ester.Selective N-methylation of amine substrates.Unexpected reactivity of fluorinated esters researchgate.net.
Cascade Cyclization Acid- or metal-catalyzed intramolecular annulation.Rapid synthesis of complex polycyclic molecules.Enyne cyclizations to form benzofluorenones acs.org.
Covalent Modification Nucleophilic aromatic substitution or targeted covalent inhibition.Formation of stable bonds with biological macromolecules.Reactivity of halogenated heterocycles with cysteine nih.gov.

Expansion of Biological Target Research Beyond Current Scope

While the specific biological profile of this compound is not well-defined, the structural motifs it contains are present in numerous biologically active molecules. This provides a strong rationale for screening it against a wider range of biological targets than currently considered.

Structurally related methoxyphenyl compounds have shown activity against key targets in oncology. For example, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) was found to exert anticancer effects by dually regulating Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) nih.gov. This suggests that this compound or its derivatives could be investigated for similar activities in cancer cell models.

Another promising area is the inhibition of protein arginine methyltransferases (PRMTs), such as PRMT5, which are emerging as important targets in cancer therapy nih.govbiorxiv.org. The landscape of small molecule inhibitors for this enzyme class is expanding, and the substituted phenyl scaffold is a common feature in kinase and methyltransferase inhibitors.

Potential Biological Target Therapeutic Area Rationale Based on Related Compounds
VEGFR2 / PPARγ Oncology (e.g., Breast Cancer)A related methoxyphenyl derivative showed dual regulatory effects nih.gov.
Protein Kinases Oncology, InflammationThe substituted phenyl ring is a common scaffold in kinase inhibitors ucsf.edu.
PRMT5 OncologyPRMT5 is an emerging cancer target susceptible to small molecule inhibition biorxiv.org.
Inflammatory Pathways Autoimmune DisordersPhenyl ether structures are known to have anti-inflammatory properties ontosight.ai.

Integration into Advanced Materials Science Research

The fields of polymer chemistry and materials science offer significant opportunities for this compound. The 2-fluoro-5-methoxyphenyl moiety can be integrated into polymer backbones to impart specific properties. The fluorine atom can enhance thermal stability and hydrophobicity, while the methoxy group can influence solubility and optical characteristics.

A clear precedent exists in the synthesis of octyl 2-fluoro-5-methoxyphenylcyanoacrylate, a related monomer. This compound was successfully copolymerized with styrene (B11656) using radical initiation to produce novel polymers chemrxiv.org. The study demonstrated that the incorporation of this fluorinated and methoxylated phenyl group allows for the fine-tuning of material properties.

Future research could focus on:

Monomer Synthesis: Converting this compound into polymerizable derivatives, such as acrylates, styrenes, or vinyl ethers.

Polymerization Studies: Investigating the copolymerization of these new monomers with commodity monomers to create specialty plastics with tailored refractive indices, dielectric constants, or thermal decomposition profiles.

Organic Electronics: Exploring the potential of oligomers or polymers derived from this scaffold for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of the aromatic core are critical.

Material Application Role of the Compound Key Structural Feature Anticipated Property Enhancement
Specialty Copolymers Monomer Precursor2-fluoro-5-methoxyphenyl groupThermal stability, solubility, optical properties chemrxiv.org.
Optical Materials Dopant or MonomerFluorine and Methoxy substituentsTunable refractive index, reduced optical loss.
Liquid Crystals Core Mesogenic UnitRigid aromatic structureModification of phase transition temperatures.

Application in Radiochemistry for Imaging Research (e.g., PET Tracer Precursors)

Perhaps one of the most promising future applications for this compound is in the field of molecular imaging, specifically as a precursor for Positron Emission Tomography (PET) tracers. PET imaging requires molecules labeled with short-lived positron-emitting isotopes, such as carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) or fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min).

The structure of this compound is ideally suited for radiolabeling. Strong evidence comes from the successful development of PET ligands for the metabotropic glutamate (B1630785) receptor 2 (mGluR2) using a very similar 2-fluoro-4-methoxyphenyl core nih.govnih.govbiorxiv.org. The established method involves synthesizing the corresponding phenol precursor (by demethylating the methoxy group) and then performing a rapid O-methylation using a ¹¹C-labeled methylating agent like [¹¹C]CH₃I or [¹¹C]CH₃OTf to install the radiolabel just before use nih.gov.

Alternatively, the fluorine atom could be replaced with a radiolabeled ¹⁸F atom. This would involve developing a synthesis that allows for a late-stage nucleophilic substitution with [¹⁸F]fluoride, a cornerstone of modern PET radiochemistry radiologykey.commdpi.com. An ¹⁸F-labeled tracer would have a longer half-life, making it more suitable for complex imaging protocols and distribution to sites without an on-site cyclotron.

Radiolabeling Strategy Isotope Half-Life Required Precursor Key Advantage
O-[¹¹C]Methylation Carbon-11 (¹¹C)~20.4 minutes2-(2-fluoro-5-hydroxyphenyl)acetate derivativeEstablished precedent with isomers for brain imaging nih.govnih.gov.
Nucleophilic [¹⁸F]Fluorination Fluorine-18 (¹⁸F)~109.8 minutesPrecursor with a leaving group (e.g., nitro, tosyl)Longer half-life allows for broader distribution and longer studies mdpi.com.

The exploration of these research avenues could elevate this compound from a simple chemical intermediate to a valuable tool in medicine, materials science, and synthetic chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.